Vacant C-4 Position Enables Direct Electrophilic Functionalization vs. Pre-Halogenated 4-Bromo Analog
The target compound possesses a hydrogen atom at the C-4 position of the pyrazole ring, enabling direct electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) without requiring prior activation or deprotection steps. By contrast, the 4-bromo analog (CAS 1856032-17-1) carries a bromine atom at C-4, which mandates palladium- or copper-catalyzed cross-coupling for further C–C or C–heteroatom bond formation, thereby constraining the scope of accessible derivatives and increasing step count . The molecular weight difference (244.16 vs. 323.06 Da) reflects the absence of the heavy halogen, which also simplifies purification and reduces waste stream toxicity.
| Evidence Dimension | C-4 Position Reactivity and Synthetic Versatility |
|---|---|
| Target Compound Data | H at C-4; MW 244.16 Da; SMILES: FC(F)N1C=CC(COCCC(F)(F)F)=N1 |
| Comparator Or Baseline | 4-Bromo-1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (CAS 1856032-17-1): Br at C-4; MW 323.06 Da |
| Quantified Difference | Target enables electrophilic substitution pathways; 4-Br analog requires cross-coupling. MW reduction of 78.9 Da (Br→H). |
| Conditions | Structural comparison based on canonical SMILES and vendor-reported molecular weights |
Why This Matters
Procurement of the C-4 unsubstituted compound directly dictates a broader and more atom-economical synthetic strategy for lead diversification, whereas the 4-Br analog narrows the route to cross-coupling chemistry.
